molecular formula C7H8ClF3O2S B3001917 [3-(Trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride CAS No. 2445792-30-1

[3-(Trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride

Cat. No. B3001917
CAS RN: 2445792-30-1
M. Wt: 248.64
InChI Key: RTQNGOWAHKWKLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[3-(Trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride, also known as Tf2N-Cl, is a versatile reagent widely used in organic synthesis. It is a colorless liquid that is soluble in various organic solvents, including dichloromethane, chloroform, and ether. Tf2N-Cl is known for its ability to act as a mild and efficient source of the trifluoromethylsulfonyl (Tf2O) group, which is a valuable functional group in organic chemistry.

Scientific Research Applications

Molecular Rods in Materials Science

Bicyclo[1.1.1]pentane (BCP) derivatives, including our compound of interest, have been utilized as molecular rods . These structures are essential in creating rigid molecular frameworks that can enhance the stability and durability of materials. The trifluoromethyl group in the compound adds to the rod’s chemical resistance and can be beneficial in developing advanced materials for various industries.

Supramolecular Linker Units

The BCP core is also instrumental in forming supramolecular linker units . These linkers are crucial in constructing larger molecular assemblies, which are the foundation of supramolecular chemistry. They play a significant role in the development of new chemical sensors, catalysts, and drug delivery systems.

Liquid Crystals

In the field of liquid crystals, BCP derivatives serve as vital components due to their ability to orient in specific directions under an electric field . This property is particularly useful in the display technology industry, where precise control over the orientation of liquid crystals is necessary for high-definition displays.

FRET Sensors

Fluorescence Resonance Energy Transfer (FRET) sensors with BCP derivatives have been explored for their potential in detecting molecular interactions . The trifluoromethyl group enhances the electronic properties of the BCP core, making it a suitable candidate for high-sensitivity FRET sensors in biological research.

Metal–Organic Frameworks (MOFs)

BCP derivatives are used in constructing MOFs, which are porous materials with applications in gas storage, separation, and catalysis . The unique geometry of the BCP core contributes to the high surface area and stability of MOFs, making them valuable in environmental and energy-related applications.

Medicinal Chemistry

The BCP motif is a valuable bioisostere in medicinal chemistry, replacing internal alkynes, tert-butyl groups, and mono-substituted/1,4-disubstituted arenes . This replacement can lead to increased solubility, potency, and metabolic stability in drug molecules. The trifluoromethyl group in our compound could further enhance these properties, offering a promising avenue for the development of new pharmaceuticals.

Synthetic Approaches in Drug Discovery

The BCP core is often functionalized to create new drug candidates. The compound can be used to introduce a trifluoromethyl group, which is known to improve the pharmacokinetic properties of drugs . This application is crucial in the early stages of drug discovery, where the modification of molecular structures can lead to significant improvements in drug efficacy.

Bioisosteric Replacement in Drug Development

Finally, the use of BCP derivatives for bioisosteric replacement in drug development is a growing area of interest . This strategy can circumvent patent claims on drug candidates and lead to the discovery of novel therapeutic agents with improved clinical success rates.

properties

IUPAC Name

[3-(trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClF3O2S/c8-14(12,13)4-5-1-6(2-5,3-5)7(9,10)11/h1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTQNGOWAHKWKLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)C(F)(F)F)CS(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClF3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-(Trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.